molecular formula C21H17N3O B14724401 3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone CAS No. 5395-37-9

3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone

Cat. No.: B14724401
CAS No.: 5395-37-9
M. Wt: 327.4 g/mol
InChI Key: FEVISDADEKHDRM-UHFFFAOYSA-N
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Description

3-(4’-amino-[1,1’-biphenyl]-4-yl)-2-methylquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of an amino group attached to a biphenyl structure, which is further connected to a quinazolinone core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4’-amino-[1,1’-biphenyl]-4-yl)-2-methylquinazolin-4(3H)-one typically involves multiple steps, starting from commercially available precursors

    Formation of Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid in the presence of a palladium catalyst.

    Introduction of Amino Group: The amino group can be introduced through a nitration reaction followed by reduction. The nitration of biphenyl yields a nitro derivative, which is then reduced to the corresponding amine using a reducing agent such as iron powder or hydrogen gas.

    Cyclization to Quinazolinone Core: The final step involves the cyclization of the amino-biphenyl derivative with a suitable reagent, such as formamide, under acidic conditions to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4’-amino-[1,1’-biphenyl]-4-yl)-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions include nitroso, nitro, dihydroquinazolinone, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4’-amino-[1,1’-biphenyl]-4-yl)-2-methylquinazolin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4’-amino-[1,1’-biphenyl]-4-yl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The amino group and quinazolinone core allow it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4’-amino-[1,1’-biphenyl]-4-yl)-2-methylquinazolin-4(3H)-one is unique due to its quinazolinone core, which imparts distinct chemical and biological properties

Properties

CAS No.

5395-37-9

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

3-[4-(4-aminophenyl)phenyl]-2-methylquinazolin-4-one

InChI

InChI=1S/C21H17N3O/c1-14-23-20-5-3-2-4-19(20)21(25)24(14)18-12-8-16(9-13-18)15-6-10-17(22)11-7-15/h2-13H,22H2,1H3

InChI Key

FEVISDADEKHDRM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C4=CC=C(C=C4)N

Origin of Product

United States

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